Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of trifluoromethyl groups in the compound enhances its stability and reactivity, making it a valuable reagent in both academic and industrial research.
Preparation Methods
The synthesis of potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide typically involves the reaction of boronic acids or boronate esters with potassium trifluoroborate salts. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes. Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.
Scientific Research Applications
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism by which potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide exerts its effects involves the interaction of its boron atom with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide can be compared with other similar compounds, such as:
- Potassium trifluoro[4-(trifluoromethyl)phenyl]boranuide
- Potassium trifluoro[3-methoxyphenyl]boranuide
- Potassium trifluoro[3,5-bis(trifluoromethyl)phenyl]boranuide These compounds share similar structural features but differ in the position and number of trifluoromethyl groups, which can influence their reactivity and applications. Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H6BF6KO |
---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
potassium;trifluoro-[3-methoxy-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H6BF6O.K/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15;/h2-4H,1H3;/q-1;+1 |
InChI Key |
PCXQSVVTGQLZPJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.